molecular formula C16H25N5O2 B6444913 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 2192711-38-7

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one

Cat. No. B6444913
CAS RN: 2192711-38-7
M. Wt: 319.40 g/mol
InChI Key: HARHVRVMIHRVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one” is a complex organic molecule with several functional groups. It contains a methoxy group attached to a pyrimidine ring, which is further connected to a piperazine ring. The piperazine ring is connected to an ethanone group, which is also attached to a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of the piperazine and piperidine rings suggests that the molecule may have a flexible structure, as these rings can rotate freely. The methoxy group on the pyrimidine ring could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might be susceptible to demethylation under certain conditions. The piperazine and piperidine rings could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potential for hydrogen bonding might increase its solubility in polar solvents .

Scientific Research Applications

Breast Cancer Treatment

The compound exhibits promising efficacy against human estrogen receptor-positive breast cancer cells. Specifically, compound 5e demonstrated an IC50 value of 18 μM. It targets poly (ADP-ribose) polymerase (PARP1), leading to enhanced cleavage of PARP1, increased phosphorylation of H2AX, and elevated CASPASE 3/7 activity .

ALK Inhibition in Non-Small Cell Lung Cancer (NSCLC)

The compound’s structural analogs have been investigated as ALK inhibitors. ASP3026 (14a), a derivative, shows potent and selective inhibition of anaplastic lymphoma kinase (ALK), a validated therapeutic target for EML4-ALK positive NSCLC .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceutical applications. Studies could also be conducted to determine its physical and chemical properties, toxicity, and environmental impact .

properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-23-15-11-14(17-13-18-15)20-9-7-19(8-10-20)12-16(22)21-5-3-2-4-6-21/h11,13H,2-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARHVRVMIHRVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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